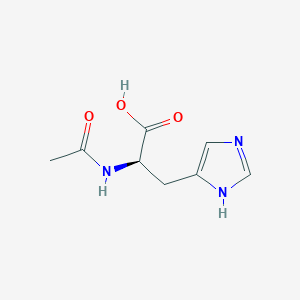

(2R)-2-Acetamido-3-(1H-imidazol-4-yl)propanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

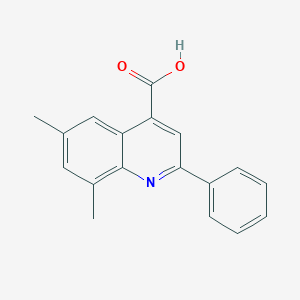

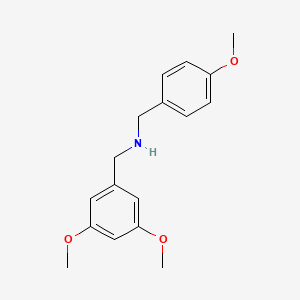

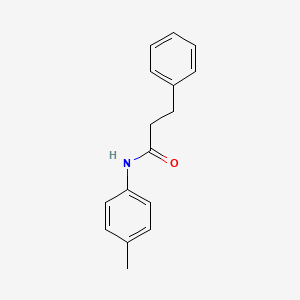

“(2R)-2-Acetamido-3-(1H-imidazol-4-yl)propanoic acid” is a compound with the CAS Number: 75983-68-5 . It has a molecular weight of 197.19 . This compound is also known as acetylhistidine or N-acetylhistidine.

Molecular Structure Analysis

The molecular structure of “(2R)-2-Acetamido-3-(1H-imidazol-4-yl)propanoic acid” consists of an imidazole ring attached to a propanoic acid molecule via a carbon atom . The InChI code for this compound is 1S/C8H11N3O3/c1-5(12)11-7(8(13)14)2-6-3-9-4-10-6/h3-4,7H,2,8H2,1H3,(H,9,10)(H,11,12)(H,13,14)/t7-/m1/s1 .Physical And Chemical Properties Analysis

“(2R)-2-Acetamido-3-(1H-imidazol-4-yl)propanoic acid” is a solid at room temperature . It has a molecular weight of 197.19 g/mol . The InChI code for this compound is 1S/C8H11N3O3/c1-5(12)11-7(8(13)14)2-6-3-9-4-10-6/h3-4,7H,2,8H2,1H3,(H,9,10)(H,11,12)(H,13,14)/t7-/m1/s1 .Applications De Recherche Scientifique

Proton Buffering

L-histidine, a component of n-acetyl-d-histidine, plays a unique role in proton buffering . This means it can help maintain the pH balance in biological systems, which is crucial for many biochemical reactions.

Metal Ion Chelation

L-histidine is known for its ability to chelate metal ions . This property can be useful in various applications, such as detoxification of heavy metals and in the development of metal-based drugs.

3. Scavenging Reactive Oxygen and Nitrogen Species L-histidine can scavenge reactive oxygen and nitrogen species . This makes it a potential candidate for the development of antioxidant therapies.

Erythropoiesis

Erythropoiesis, the process of producing red blood cells, is another physiological function of L-histidine . This suggests potential applications in treating conditions related to red blood cell production.

Histaminergic System

L-histidine plays a role in the histaminergic system . This system is involved in various physiological functions, including the regulation of sleep and wakefulness, gastric acid secretion, and immune response.

Nutritional Supplement

L-histidine supplementation has been suggested for a wide range of conditions . These include rheumatoid arthritis, chronic renal failure, metabolic syndrome, atopic dermatitis, ulcers, inflammatory bowel diseases, ocular diseases, and neurological disorders .

Organ Preservation and Myocardial Protection

L-histidine has been used as a component of solutions for organ preservation and myocardial protection in cardiac surgery .

Exercise and Aging-Related Disorders

L-histidine and/or L-histidine-containing dipeptides are being investigated for their potential to prevent fatigue during strenuous exercise and for therapy in aging-related disorders .

Safety and Hazards

The safety data sheet for a similar compound, Imidazolepropionic acid, indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust, contact with skin and eyes, and to wear protective clothing, gloves, safety glasses, and a dust respirator .

Mécanisme D'action

Target of Action

N-Acetyl-D-Histidine (NAH) is a derivative of the essential amino acid histidine . It is synthesized from L-histidine and acetyl-CoA by the enzyme histidine N-acetyltransferase

Mode of Action

As a derivative of histidine, it may share some of the unique roles of its parent amino acid in proton buffering, metal ion chelation, and scavenging of reactive oxygen and nitrogen species .

Biochemical Pathways

NAH can be biosynthesized from L-histidine and acetyl-CoA by the enzyme histidine N-acetyltransferase . This suggests that NAH is involved in the metabolic pathways of histidine.

Pharmacokinetics

It is known that nah cannot be catabolized by lens cells . For its hydrolysis, NAH is exported to ocular fluid where a specific acylase cleaves histidine, which is then actively taken up by the lens and re-synthesized into NAH .

Result of Action

It is known that nah is a prominent biomolecule in the brain, retina, and lens of poikilothermic vertebrates . It exhibits an unusual compartmentalized metabolism, particularly in the fish lens .

Action Environment

It is known that nah is a major osmolyte in the brain and eye of teleost (bony) fish, amphibians, and reptiles . This suggests that NAH’s action may be influenced by the osmotic conditions of its environment.

Propriétés

IUPAC Name |

(2R)-2-acetamido-3-(1H-imidazol-5-yl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O3/c1-5(12)11-7(8(13)14)2-6-3-9-4-10-6/h3-4,7H,2H2,1H3,(H,9,10)(H,11,12)(H,13,14)/t7-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBOJOGQFRVVWBH-SSDOTTSWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CC1=CN=CN1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@H](CC1=CN=CN1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2R)-2-Acetamido-3-(1H-imidazol-4-yl)propanoic acid | |

CAS RN |

75983-68-5 |

Source

|

| Record name | N-Acetylhistidine, D- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075983685 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-ACETYLHISTIDINE, D- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AS1P9F670T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 2-{(E)-[3,5-di(tert-butyl)-4-hydroxyphenyl]methylidene}-1-hydrazinecarboxylate](/img/structure/B1363222.png)

![1-{[4-(Propan-2-yl)phenyl]methyl}piperidin-4-ol](/img/structure/B1363251.png)